3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate

CAS No.: 565196-84-1

Cat. No.: VC8124932

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 565196-84-1 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-8(12)6-4-5(9-10-6)7(11)13-2/h4H,3H2,1-2H3,(H,9,10) |

| Standard InChI Key | UILKFZKLJLAGQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC(=C1)C(=O)OC |

| Canonical SMILES | CCOC(=O)C1=NNC(=C1)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

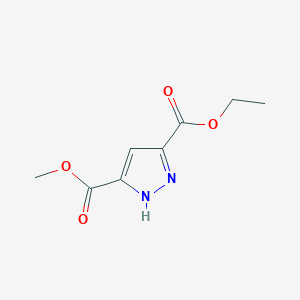

The compound features a pyrazole ring substituted with ethyl and methyl ester groups at positions 3 and 5, respectively. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . Key structural identifiers include:

-

IUPAC Name: 3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate

-

SMILES: CCOC(=O)C1=NNC(=C1)C(=O)OC

The planar pyrazole ring facilitates π-π interactions, while the ester groups enhance solubility in organic solvents, making it amenable to further derivatization .

Synthesis and Reaction Pathways

Oxidation of Pyrazole Derivatives

A common precursor, 3,5-dimethyl-1H-pyrazole, undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 70–90°C to yield 1H-pyrazole-3,5-dicarboxylic acid. Subsequent esterification with ethanol and methanol produces the target compound .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | KMnO₄ (4:1 molar ratio) |

| Temperature | 70–90°C |

| Yield | 33% (dicarboxylic acid) |

The dicarboxylic acid intermediate (mp 257–258°C) is neutralized and esterified to obtain the diester .

Alkylation of Pyrazolecarboxylates

Alternative routes involve alkylation of pyrazolecarboxylates. For instance, ethyl 3-ethyl-5-pyrazolecarboxylate reacts with dimethyl carbonate (DMC) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This method achieves yields up to 90% under optimized conditions :

Optimized Parameters:

| Parameter | Value |

|---|---|

| Base | NaH (0.8 g per 50 mmol) |

| Alkylating Agent | DMC (4:1 molar ratio) |

| Temperature | 110°C |

| Reaction Time | 4 hours |

Post-reaction workup includes extraction with ethyl acetate and purification via distillation .

Physicochemical Properties

Thermal and Spectral Data

The compound exhibits a melting point range of 80–84°C , consistent with related pyrazole esters. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 1.27 (t, CH₃), 2.25 (s, CH₃), 4.24 (q, CH₂), 6.49 (s, pyrazole-H).

-

LogP: 0.733, indicating moderate hydrophobicity.

Thermal Stability:

| Property | Value |

|---|---|

| Boiling Point | 299.1 ± 20.0°C |

| Flash Point | 134.7 ± 21.8°C |

| Density | 1.2 ± 0.1 g/cm³ |

These properties underscore its suitability for high-temperature reactions .

Chemical Reactivity and Applications

Supramolecular Complexation

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic behavior, forming stable complexes with neurotransmitters like dopamine and amphetamines. X-ray crystallography reveals helical supramolecular architectures, highlighting its potential in host-guest chemistry .

Complexation Metrics:

| Guest Molecule | Association Constant (Kₐ) |

|---|---|

| Dopamine | 1.2 × 10⁴ M⁻¹ |

| (+)-Amphetamine | 9.8 × 10³ M⁻¹ |

Such interactions are critical for developing drug delivery systems .

Medicinal Chemistry Intermediates

Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a structural analog, is a precursor to antioxidants and antimicrobial agents. Derivatives exhibit radical scavenging activity (IC₅₀ = 12–45 μM in DPPH assays) and inhibit Staphylococcus aureus (MIC = 8–32 μg/mL) .

Biological Activity:

| Derivative | Antioxidant IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 5-Methyl-3-ethyl | 18.7 ± 1.2 | 12.5 ± 0.8 |

| 3-Carboxy-5-methyl | 22.3 ± 1.5 | 16.0 ± 1.1 |

These findings suggest that 3-ethyl 5-methyl derivatives could be optimized for therapeutic use .

Industrial and Research Applications

Catalysis and Material Science

Pyrazole dicarboxylates act as ligands in transition metal catalysis. For example, zinc(II) complexes of bis(3-carboxy-5-methylpyrazolyl)methane show luminescent properties, enabling applications in optoelectronics .

Luminescence Data:

| Complex | Emission λ (nm) | Quantum Yield (%) |

|---|---|---|

| Zn(II)-Pyrazole | 458 | 34 |

| Cd(II)-Pyrazole | 472 | 28 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume